molecular formula C14H10Cl2N6 B12226727 7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12226727
M. Wt: 333.2 g/mol
InChI Key: NZCSFHJITIJDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the heterocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include formamide, formic acid, triethyl orthoformate, benzhydrazide, and hydrazine hydrate . Reaction conditions typically involve heating and the use of solvents such as DMF and ethanol.

Major Products

The major products formed from these reactions include various substituted pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H10Cl2N6

Molecular Weight

333.2 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-5-ethyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H10Cl2N6/c1-2-12-19-20-14-9-6-18-22(13(9)17-7-21(12)14)8-3-4-10(15)11(16)5-8/h3-7H,2H2,1H3

InChI Key

NZCSFHJITIJDED-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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